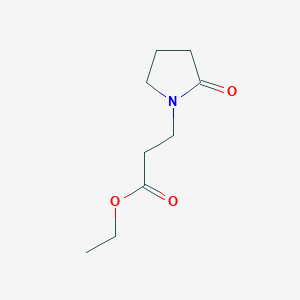
1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of dichlorophenyl and hydroxyethyl groups in the molecule suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with ethylene oxide to form the corresponding hydroxyethyl derivative. This intermediate is then reacted with hydrazine hydrate and a suitable carboxylating agent under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution of chlorine atoms may result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the dichlorophenyl group may enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-N-methylhydrazine-1-carboxamide
- 1-(3,4-Dichlorophenyl)-N-(2-hydroxypropyl)hydrazine-1-carboxamide
Uniqueness
1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide is unique due to the presence of both dichlorophenyl and hydroxyethyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62225-79-0 |
|---|---|
Molecular Formula |
C9H11Cl2N3O2 |
Molecular Weight |
264.11 g/mol |
IUPAC Name |
1-amino-1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C9H11Cl2N3O2/c10-7-2-1-6(5-8(7)11)14(12)9(16)13-3-4-15/h1-2,5,15H,3-4,12H2,(H,13,16) |
InChI Key |
SZZYOHZKUWKDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(C(=O)NCCO)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butane-1,4-dione](/img/structure/B14543891.png)







![2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B14543936.png)

